molecular formula C11H7ClN2O3 B14713370 1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- CAS No. 15030-46-3

1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)-

Cat. No.: B14713370
CAS No.: 15030-46-3
M. Wt: 250.64 g/mol
InChI Key: QBWWMORRKFZBAN-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a naphthalene ring system with a quinone moiety, a chlorine atom, and a methylnitrosoamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with nitrosating agents like nitrosomethylurea under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- involves its interaction with biological molecules, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular components, leading to antimicrobial and antifungal effects. The compound may also interact with specific enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylnitrosoamino group enhances its potential as an antimicrobial agent compared to similar compounds.

Properties

CAS No.

15030-46-3

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylnitrous amide

InChI

InChI=1S/C11H7ClN2O3/c1-14(13-17)9-8(12)10(15)6-4-2-3-5-7(6)11(9)16/h2-5H,1H3

InChI Key

QBWWMORRKFZBAN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N=O

Origin of Product

United States

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